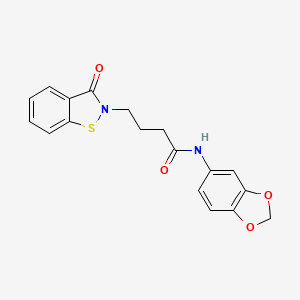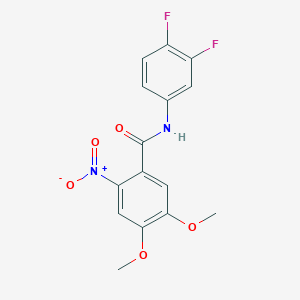![molecular formula C17H18N4O4S B11018807 Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11018807.png)
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the thiazole and carboxylate groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: This compound is unique due to its specific combination of heterocyclic structures and functional groups.
Other Oxazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure but may differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are also similar but may have different substituents and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H18N4O4S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
methyl 5-methyl-2-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N4O4S/c1-7(2)11-6-10(12-8(3)21-25-15(12)18-11)14(22)20-17-19-13(9(4)26-17)16(23)24-5/h6-7H,1-5H3,(H,19,20,22) |
InChIキー |
DLTIAQDHYJDJQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018727.png)
![Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B11018728.png)


![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine](/img/structure/B11018735.png)
![6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11018748.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018764.png)
![Dimethyl 2-{[(4-chlorophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11018772.png)
![methyl (6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)acetate](/img/structure/B11018782.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018788.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11018796.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018800.png)

